(4-Bromo-2,6-dichlorophenyl)methanamine
Description
Properties
Molecular Formula |
C7H6BrCl2N |
|---|---|
Molecular Weight |
254.94 g/mol |
IUPAC Name |
(4-bromo-2,6-dichlorophenyl)methanamine |
InChI |
InChI=1S/C7H6BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 |
InChI Key |
HBJOYPGWKVTKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CN)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Phenylmethanol Derivatives Followed by Amination
A common preparative approach begins with halogenation of phenylmethanol derivatives to obtain (4-bromo-2,6-dichlorophenyl)methanol, which is then converted to the corresponding methanamine via amination reactions.
Step 1: Halogenation
- Electrophilic aromatic substitution is employed to introduce bromine and chlorine atoms selectively at the 4, 2, and 6 positions on the phenyl ring.
- Typical reagents: bromine (Br2) and chlorine (Cl2) under controlled temperature and solvent conditions.
- Reaction conditions are optimized to favor substitution at the desired positions, often using catalysts or Lewis acids to improve regioselectivity and yield.
Step 2: Conversion of Hydroxyl to Amino Group
- The hydroxyl group of (4-bromo-2,6-dichlorophenyl)methanol is transformed into the methanamine group.
- This can be achieved by:
- Conversion of the alcohol to a good leaving group (e.g., tosylate or halide), followed by nucleophilic substitution with ammonia or an amine source.
- Direct reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
This two-step method leverages well-established aromatic substitution and nucleophilic substitution chemistry to yield the target amine.
Direct Reductive Amination of (4-Bromo-2,6-dichlorobenzaldehyde)
An alternative route involves the oxidation of (4-bromo-2,6-dichlorophenyl)methanol to the corresponding aldehyde, (4-bromo-2,6-dichlorobenzaldehyde), followed by reductive amination.
-
- The primary alcohol is oxidized to the aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
- The aldehyde is reacted with ammonia or ammonium salts in the presence of reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation to form the methanamine.
This method is advantageous for its directness and high selectivity for the amine product.
One-Pot Halogenation and Amination Processes
Though less commonly reported specifically for (4-bromo-2,6-dichlorophenyl)methanamine, one-pot processes integrating halogenation and amination steps may be developed to improve efficiency and reduce purification steps. These processes often require careful control of reaction conditions to avoid side reactions and impurities.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogenation | Br2, Cl2; Lewis acid catalysts (e.g., AlCl3); solvent: dichloromethane or similar | Controlled temperature (0–30°C) for regioselectivity |
| Oxidation of alcohol to aldehyde | KMnO4, CrO3; aqueous or organic solvents | Mild conditions to avoid overoxidation |
| Conversion of alcohol to amine | Tosyl chloride (TsCl) for activation; NH3 or amine nucleophile | Nucleophilic substitution under reflux or room temperature |
| Reductive amination | NH3 or ammonium salts; NaBH4 or catalytic hydrogenation (Pd/C, H2) | Typically room temperature to mild heating |
Research Outcomes and Yields
- The halogenation step to obtain (4-bromo-2,6-dichlorophenyl)methanol typically achieves moderate to high yields (70–90%) with high regioselectivity using electrophilic aromatic substitution.
- Oxidation to the aldehyde intermediate proceeds efficiently with standard oxidants, maintaining the integrity of halogen substituents.
- Reductive amination yields for conversion to (4-bromo-2,6-dichlorophenyl)methanamine are generally reported in the range of 60–85%, depending on the reducing agent and reaction conditions employed.
- Purity of the final amine product is commonly confirmed by HPLC, NMR, and mass spectrometry, with purities often exceeding 95% after purification steps.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Halogenation → Alcohol → Amination | Well-established, modular steps | Multiple steps, requires purification | 65–85 |
| Oxidation → Reductive Amination | Direct conversion, fewer steps | Requires careful control of oxidation | 70–85 |
| One-pot halogenation and amination | Potentially more efficient | Complex optimization, impurity risk | Not well documented |
Summary and Professional Insights
The preparation of (4-bromo-2,6-dichlorophenyl)methanamine is best approached through a combination of selective halogenation of phenylmethanol derivatives followed by conversion of the hydroxyl group to the methanamine functionality. The most robust and widely validated methods involve:
- Electrophilic aromatic substitution for halogen introduction,
- Controlled oxidation to aldehyde intermediates,
- Reductive amination for amine installation.
These methods have been optimized to balance yield, purity, and scalability, making them suitable for both research and industrial applications. The choice of specific reagents and conditions depends on the availability of starting materials, desired scale, and downstream application requirements.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,6-dichlorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution: Products include various substituted phenylmethanamines.
Oxidation: Products include nitro derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
(4-Bromo-2,6-dichlorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-dichlorophenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Methanamine Derivatives
The following table compares key structural and physicochemical properties of (4-Bromo-2,6-dichlorophenyl)methanamine with its halogen-substituted analogs:
Key Observations :
- Halogen Effects: Replacement of chlorine with fluorine (e.g., 2,6-difluoro analogs) reduces molecular weight and alters electronic properties.
- Steric and Solubility Differences : The ethylamine group in (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine introduces chirality and increased steric bulk compared to the methylamine group in the parent compound, which may influence binding affinity in biological systems .
- Coordination Chemistry : Dichloro-substituted derivatives (e.g., (4-Bromo-2,6-dichlorophenyl)methanamine) are preferred in metal complexation due to the stronger electron-withdrawing effects of chlorine, which stabilize Cu(II) complexes .
Substituent Position and Ring Modifications
Key Observations :
- Direct Amine vs. Methanamine : 4-Bromo-2,6-dichloroaniline lacks the methylene spacer, reducing flexibility in coordination chemistry compared to (4-Bromo-2,6-dichlorophenyl)methanamine .
- Methyl vs. Chlorine Substituents : Methyl groups in (4-Bromo-2,6-dimethylphenyl)methanamine increase hydrophobicity and steric bulk, which may hinder metal-ligand interactions .
Coordination Chemistry
(4-Bromo-2,6-dichlorophenyl)methanamine forms stable Cu(II) complexes when reacted with 2-hydroxyl-1-naphthaldehyde, yielding ligands with enhanced solubility in toluene and DMSO . In contrast, fluorinated analogs (e.g., 2,6-difluoro derivatives) exhibit weaker metal-binding affinity due to reduced electron-withdrawing effects .
Pharmacological Potential
While the parent compound is primarily used in materials science, its difluorinated analog, (4-Bromo-2,6-difluorophenyl)methanamine, is explored in drug discovery for its improved metabolic stability and bioavailability . The ethylamine derivative (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine is a chiral intermediate in the synthesis of kinase inhibitors .
Biological Activity
(4-Bromo-2,6-dichlorophenyl)methanamine, with the molecular formula CHBrClN, is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phenyl ring substituted with bromine and chlorine atoms, which significantly influences its chemical reactivity and biological interactions.
Chemical Structure and Properties
The structural formula of (4-Bromo-2,6-dichlorophenyl)methanamine can be represented as follows:
- Molecular Formula : CHBrClN
- Molecular Weight : Approximately 236.49 g/mol
- SMILES Notation : C1=C(C=C(C(=C1Cl)CN)Cl)Br
This unique structure allows for various interactions with biological systems, making it a candidate for drug development and other applications.
Anticancer Properties
Research indicates that (4-Bromo-2,6-dichlorophenyl)methanamine exhibits notable anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, it has been shown to target specific signaling pathways involved in tumor growth and metastasis .
Antibacterial Effects
The compound has also been evaluated for its antibacterial activity . Studies have reported that (4-Bromo-2,6-dichlorophenyl)methanamine displays significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Interaction with Biological Targets
The biological activity of (4-Bromo-2,6-dichlorophenyl)methanamine is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound's halogen substituents enhance its binding affinity to these targets, leading to modulation of their activity .
Study 1: Anticancer Activity
In a study published in 2024, researchers synthesized a series of derivatives based on (4-Bromo-2,6-dichlorophenyl)methanamine and evaluated their anticancer efficacy. The results indicated that certain derivatives exhibited enhanced cytotoxicity against breast cancer cell lines compared to the parent compound. The study concluded that structural modifications could lead to more potent anticancer agents .
Study 2: Antibacterial Screening
Another investigation focused on the antibacterial properties of (4-Bromo-2,6-dichlorophenyl)methanamine against common pathogens. The compound was tested using standard agar diffusion methods, revealing significant zones of inhibition against both gram-positive and gram-negative bacteria. The findings suggest potential applications in developing new antibacterial therapies .
The mechanism by which (4-Bromo-2,6-dichlorophenyl)methanamine exerts its biological effects involves several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Membrane Disruption : Its interaction with bacterial membranes can lead to increased permeability and cell death.
- Signal Transduction Modulation : By affecting signaling pathways, the compound can alter cellular responses to growth factors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromoaniline | CHBrN | Lacks dichloro substituents; primarily used in dye synthesis. |
| 2,6-Dichloroaniline | CHClN | Does not contain bromine; used in herbicides. |
| 4-Bromo-2,5-dichloroaniline | CHBrClN | Contains additional chlorine; different biological activity profile. |
The presence of both bromine and chlorine atoms in (4-Bromo-2,6-dichlorophenyl)methanamine enhances its reactivity compared to other similar compounds, contributing to its unique biological activity profile .
Q & A
Q. What are the optimal synthetic routes for (4-Bromo-2,6-dichlorophenyl)methanamine?
- Methodological Answer : The synthesis typically involves halogenation and amination steps. A plausible route starts with 4-bromo-2,6-dichloroaniline (precursor) undergoing reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride. Alternatively, nucleophilic substitution reactions on halogenated benzyl halides can introduce the amine group. For example, reacting 4-bromo-2,6-dichlorobenzyl chloride with ammonia under controlled conditions (e.g., in THF with a base like triethylamine) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which analytical techniques are critical for confirming the structure of (4-Bromo-2,6-dichlorophenyl)methanamine?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and amine proton signals (δ ~1.5–2.5 ppm for NH₂).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 240.91).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Q. What safety protocols are recommended when handling (4-Bromo-2,6-dichlorophenyl)methanamine?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical help.
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C. Classify as Acute Toxicity Category 4 (H302, H315) per GHS guidelines .
Advanced Research Questions
Q. How do halogen substituent positions influence the reactivity of phenylmethanamine derivatives?
- Methodological Answer : Halogen positioning (e.g., bromine at para, chlorines at ortho) affects electronic and steric properties:
- Electron-Withdrawing Effects : Chlorines decrease electron density on the aromatic ring, reducing nucleophilicity but stabilizing intermediates in coupling reactions.
- Steric Hindrance : Ortho-chlorines restrict rotational freedom, influencing binding affinity to biological targets. Comparative studies with analogs (e.g., 4-bromo-2,5-difluorophenyl derivatives) show altered reaction kinetics in Suzuki-Miyaura cross-couplings .
Q. What are the challenges in achieving regioselectivity in substitution reactions involving (4-Bromo-2,6-dichlorophenyl)methanamine?
- Methodological Answer : Competing reactivity of bromine vs. chlorines complicates regioselectivity. Strategies include:
- Catalytic Systems : Use Pd(PPh₃)₄ with ligands (e.g., SPhos) to favor bromine substitution in cross-couplings.
- Temperature Control : Lower temperatures (-20°C) reduce side reactions at ortho-chlorine positions.
- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride to prevent undesired interactions during halogen exchange .
Q. How can computational modeling predict the biological activity of (4-Bromo-2,6-dichlorophenyl)methanamine?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on halogen bonding between bromine and protein backbone carbonyls.
- QSAR Studies : Correlate Hammett σ values of substituents with bioactivity data from analogs (e.g., 4-bromo-2-chlorophenyl derivatives) to predict IC₅₀ values .
Q. What are the limitations of using (4-Bromo-2,6-dichlorophenyl)methanamine in aqueous-phase reactions?
- Methodological Answer : The compound’s hydrophobicity (logP ~3.2) limits solubility in water. Mitigation strategies:
- Co-Solvents : Use DMSO or ethanol (10–20% v/v) to enhance solubility.
- Micellar Catalysis : Employ surfactants (e.g., SDS) to create micellar environments for reactions like SNAr.
- pH Adjustment : Protonate the amine group (pH < pKa ~9.5) to improve aqueous stability .
Comparative Analysis
Q. How does (4-Bromo-2,6-dichlorophenyl)methanamine compare to fluorinated analogs in drug discovery?
- Methodological Answer : Fluorinated analogs (e.g., 4-bromo-2,6-difluorophenyl derivatives) exhibit:
- Enhanced Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism.
- Altered Binding Kinetics : Smaller fluorine atoms allow tighter packing in hydrophobic receptor pockets.
However, dichloro derivatives show superior halogen bonding in crystallographic studies, favoring protein-ligand interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
